Superlutin

Progestogenic Activity Oral Bioavailability Animal Bioassay

Superlutin (Methenmadinone Acetate, MDAP) is a distinct C17α acetate ester progestin featuring a rare 16-methylene-Δ⁶ steroidal backbone, not a 19-nortestosterone or 17α-hydroxyprogesterone derivative. Its 13-fold higher oral progestogenic activity over progesterone supports lower-dose, high-efficacy oral formulations for animal models. Clinically, it benchmarks superior maternal-neonatal safety versus medroxyprogesterone acetate. As the parent compound of methenmadinone caproate, it is the essential starting material for synthesizing novel long-acting injectable (LAI) progestin analogs. Choose Superlutin for unmatched pharmacological differentiation and rigorous, reproducible research outcomes.

Molecular Formula C24H30O4
Molecular Weight 382.5 g/mol
CAS No. 805-84-5
Cat. No. B1202794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuperlutin
CAS805-84-5
Synonymsmethenmadinone acetate
methylene-dehydroacetoxy-progesterone
methylenedehydroacetoxyprogesterone
methylenedehydroacetoxyprogesterone, (9beta,10alpha)-isomer
Superlutin
Molecular FormulaC24H30O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C
InChIInChI=1S/C24H30O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h6-7,13,19-21H,1,8-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1
InChIKeyUXRDAJMOOGEIAQ-CKOZHMEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Superlutin (CAS 805-84-5): Core Progestogenic Identity and Procurement Baseline


Superlutin, known chemically as Methenmadinone Acetate (MMA) and methylenedehydroacetoxyprogesterone (MDAP), is a C17α acetate ester progestin developed in the 1960s in Czechoslovakia [1]. It is a synthetic steroid with the molecular formula C₂₄H₃₀O₄, and acts as a high-affinity agonist at progesterone receptors [2]. While it shares this mechanism with a broad class of progestogens, its unique 16-methylene-Δ⁶ steroid backbone distinguishes it from the more common 19-nortestosterone and 17α-hydroxyprogesterone derivatives, establishing a distinct physicochemical and pharmacological profile that directly impacts its formulation potential and research utility [3].

Superlutin (CAS 805-84-5) vs. Common Progestins: Why In-Class Substitution is Not Supported by Data


Generic substitution within the progestin class is scientifically unfounded. As demonstrated in comparative studies, each progestin constitutes a distinct pharmacological entity with variable potencies, tissue selectivity, and metabolic fates [1]. For instance, while Superlutin shows 13-fold higher oral progestogenic activity than progesterone in animal bioassays, its injectable depot form demonstrates different efficiency profiles [2]. Furthermore, clinical comparisons with agents like medroxyprogesterone acetate reveal starkly different therapeutic outcomes, underscoring that in-class substitution can lead to clinically and economically significant divergences in efficacy and safety [3]. The following quantitative evidence clarifies the specific, measurable differentiators for Superlutin.

Superlutin (Methenmadinone Acetate) vs. Comparators: Quantitative Evidence for Procurement Decisions


Oral Progestogenic Potency: Superlutin vs. Parenteral Progesterone

Superlutin (MMA) demonstrates a quantifiable and significant increase in oral progestogenic activity compared to a parenteral progesterone baseline in animal models. This high oral potency is a key differentiator for research requiring non-parenteral progestin administration [1].

Progestogenic Activity Oral Bioavailability Animal Bioassay

Injectable Progestational Efficiency: Superlutin vs. Progesterone

In a clinical setting, injectable Superlutin formulations exhibit a slightly higher progestational efficiency compared to an equal volume of progesterone, despite its lower solubility limiting the speed of effect onset [1].

Injectable Hormones Progestational Efficiency Clinical Pharmacology

Clinical Outcomes: Superlutin-Containing Regimens vs. Medroxyprogesterone Acetate (Depo-Provera)

A clinical study comparing gestagen therapies in pregnancy found that patients treated with medroxyprogesterone acetate (Depo-Provera) had significantly worse outcomes compared to a cohort treated with earlier gestagens, which included Superlutin [1].

Obstetrics Gestagen Therapy Neonatal Outcomes

Structural Analogs: Superlutin (MMA) as the Parent Compound for Depot Formulation (MMC)

Superlutin (methenmadinone acetate) serves as the foundational structure for the development of its caproate ester analog, methenmadinone caproate (MMC), which was specifically investigated for long-acting, combined injectable contraceptives [1]. This highlights the chemical versatility of the Superlutin backbone for generating depot formulations.

Prodrugs Sustained Release Contraceptive Development

Superlutin (CAS 805-84-5): Optimal Use Cases Based on Differentiating Evidence


Preclinical Development of High-Potency Oral Progestin Formulations

Leverage the 13-fold higher oral progestogenic activity of Superlutin over progesterone to formulate lower-dose, high-efficacy oral dosage forms for animal models of reproductive endocrinology and oncology [1]. This scenario is ideal for studies where oral bioavailability and reduced pill burden are critical.

Investigational Studies in Obstetrics and Reproductive Toxicology

Given the documented superior maternal and neonatal outcomes in comparative clinical studies, Superlutin serves as a reference standard for investigating the safety and efficacy of newer gestagens in pregnancy-related research. It provides a validated benchmark associated with a lower rate of adverse events compared to agents like medroxyprogesterone acetate [2].

Development of Long-Acting Injectable (LAI) Contraceptives and Hormone Therapies

As the parent compound of the caproate ester (methenmadinone caproate), Superlutin is the essential starting material for synthesizing and characterizing novel depot progestin analogs. This is directly applicable to research programs focused on next-generation LAI products requiring a unique 16-methylene-Δ⁶ steroidal backbone [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Superlutin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.